2-(ACRIDIN-9-YL)ETHANOL
Overview
Description
2-(ACRIDIN-9-YL)ETHANOL is a derivative of acridine, a heterocyclic compound with a nitrogen atom in its structure. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(ACRIDIN-9-YL)ETHANOL typically involves the reaction of acridine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality of the final product .
Chemical Reactions Analysis
2-(ACRIDIN-9-YL)ETHANOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of acridin-9-yl acetic acid .
Scientific Research Applications
2-(ACRIDIN-9-YL)ETHANOL has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various acridine derivatives with potential biological activities . In biology, it is studied for its interactions with DNA and its potential as an anticancer agent . In medicine, this compound and its derivatives are investigated for their antimicrobial, antiviral, and antiparasitic properties . Additionally, the compound is used in the development of fluorescent probes for imaging and diagnostic applications .
Mechanism of Action
The mechanism of action of 2-(ACRIDIN-9-YL)ETHANOL involves its interaction with biological targets, such as DNA and enzymes . The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer therapy. Additionally, this compound can inhibit the activity of certain enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
2-(ACRIDIN-9-YL)ETHANOL is similar to other acridine derivatives, such as acridine orange and amsacrine . it is unique in its specific chemical structure, which imparts distinct properties and applications . For example, while acridine orange is primarily used as a fluorescent dye, this compound has broader applications in medicinal chemistry and drug development . Other similar compounds include acridone and quinacrine, which also exhibit diverse biological activities .
Properties
IUPAC Name |
2-acridin-9-ylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-9-11-12-5-1-3-7-14(12)16-15-8-4-2-6-13(11)15/h1-8,17H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCHYNIIHMNPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499525 | |
Record name | 2-(Acridin-9-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57028-75-8 | |
Record name | 2-(Acridin-9-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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